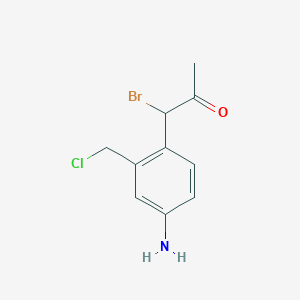

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one

Description

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one (CAS: 1807049-10-0) is a brominated propanone derivative with a molecular formula of C₁₀H₁₁BrClNO and a molar mass of 276.56 g/mol. Key physicochemical properties include a predicted density of 1.527 g/cm³, boiling point of 416.9°C, and a pKa of 1.31 . The compound features a chloromethyl group and an amino substituent on the aromatic ring, paired with a brominated ketone moiety.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[4-amino-2-(chloromethyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(14)10(11)9-3-2-8(13)4-7(9)5-12/h2-4,10H,5,13H2,1H3 |

InChI Key |

PMRSFKOSIZGARL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)N)CCl)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the amino and chloromethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound featuring an amino group, a chloromethyl group, and a bromopropanone moiety in its structure. It has a molecular weight of approximately 276.56 g/mol. This compound is used in chemistry, biology, and industry for various applications.

Scientific Research Applications

This compound serves various purposes in scientific research, including its use as an intermediate in synthesizing complex organic molecules. It is also applied in studies related to enzyme inhibition and protein interactions. Its potential extends to antimicrobial and anticancer research, where it can interact with specific enzymes or receptors, potentially inhibiting their activity or altering their conformations, thereby affecting critical cellular pathways.

Chemistry

This compound is used as an intermediate in synthesizing complex organic molecules. The compound undergoes reactions such as oxidation, reduction, and substitution. Oxidation can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Biological studies

The compound can be used in studies involving enzyme inhibition, protein interactions and can affect metabolic pathways critical for cellular function. Studies on the interactions of This compound with biological targets have shown its potential to inhibit specific enzymes.

Industrial Applications

In industry, This compound may be used in producing specialty chemicals and materials with unique properties.

Use in Synthesis of Thiazoles

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function.

Comparison with Similar Compounds

Key Findings and Discussion

- Structural Diversity: The target compound’s amino-chloromethyl-phenyl group is rare among analogs. Most related structures replace the propanone with chalcones, thiazoles, or esters.

- Synthetic Methods : Brominated ketones (e.g., ) are synthesized via halogenation of α,β-unsaturated precursors, whereas the target compound’s synthesis remains undescribed in the evidence. Enzymatic resolution (e.g., ) offers a stereoselective advantage absent in other analogs.

- Physicochemical Properties : Predicted data for the target compound (e.g., pKa, density) contrast with experimentally determined values for analogs (e.g., 1f’s melting point ).

- The target compound’s role remains unexplored in the provided evidence.

Biological Activity

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including an amino group, a chloromethyl group, and a bromopropanone moiety, this compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrClN\O

- Molecular Weight : Approximately 276.56 g/mol

The compound's structure facilitates various interactions with biological macromolecules, making it a valuable candidate for further pharmacological exploration.

This compound exhibits its biological effects primarily through interactions with specific enzymes or receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The amino and chloromethyl groups can form hydrogen bonds and covalent bonds with active sites of enzymes, leading to inhibition or alteration of enzyme activity.

- Receptor Interaction : The compound may interact with cellular receptors, affecting signal transduction pathways critical for cell function.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against various bacterial strains .

Antimicrobial Activity

Research has demonstrated the potential of this compound in combating microbial infections. For instance:

- A study revealed that compounds with similar structural features exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

- The presence of halogen atoms in the structure enhances lipophilicity, allowing better penetration through cell membranes.

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines:

- In vitro tests showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values indicating potent activity .

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A comparative study on halogenated phenyl compounds demonstrated that those containing chloromethyl groups exhibited enhanced antimicrobial properties due to improved membrane permeability and enzyme inhibition capabilities .

- Cytotoxicity Assessment : Research involving multiple cancer cell lines showed that derivatives of this compound could selectively induce apoptosis in tumor cells while sparing normal cells, suggesting a therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.